molecular formula C23H22N4O3 B2476190 N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-90-2

N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2476190
CAS No.: 941963-90-2
M. Wt: 402.454
InChI Key: CJZUTLQMZRFUDT-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-methylphenyl group and at position 5 with an acetamide moiety. The 4-methylphenyl group enhances lipophilicity, while the 3-methoxybenzyl substituent may influence hydrogen bonding and solubility .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-6-8-18(9-7-16)20-13-21-23(29)26(10-11-27(21)25-20)15-22(28)24-14-17-4-3-5-19(12-17)30-2/h3-13H,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZUTLQMZRFUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H26N4O4
  • Molecular Weight : 446.51 g/mol
  • CAS Number : 941938-26-7

The structure of the compound includes a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (mg/mL)MBC (mg/mL)Activity Type
Compound A0.0040.008Antibacterial
Compound B0.0150.030Antifungal
N-(3-methoxybenzyl)...TBDTBDTBD

The mechanism of action for compounds in this class typically involves the inhibition of key bacterial enzymes or pathways. For example, studies on related compounds suggest that they may inhibit bacterial cell wall synthesis or interfere with protein synthesis.

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have shown that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
MRC5 (Normal)>100N/A
HeLa (Cancer)205
A549 (Lung Cancer)156.67

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazolo[1,5-a]pyrazine derivatives found that one compound exhibited significant anticancer activity against various cancer cell lines, showing an IC50 value of 15 µM against A549 lung cancer cells. This study highlights the potential for further development of this compound as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of related compounds against a panel of bacteria and fungi. The results indicated that certain derivatives had MIC values lower than traditional antibiotics like ampicillin, suggesting a promising alternative for treating resistant infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The target compound belongs to a class of pyrazolo[1,5-a]pyrazine derivatives with acetamide side chains. Key structural analogs include:

  • N-(3-fluoro-4-methylphenyl)-2-[2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide (): Replaces the 4-methylphenyl group with a benzo[1,3]dioxolyl moiety and substitutes the acetamide with a 3-fluoro-4-methylphenyl group.
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide (): Features a 3,4-dimethoxyphenyl group and a dihydrobenzodioxin-substituted acetamide. The methoxy groups increase polarity but may reduce membrane permeability .
  • N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide (): Substitutes the 4-methylphenyl with 4-methoxyphenyl and uses a 3-ethylphenyl acetamide. The ethyl group increases hydrophobicity (logP = 3.31) compared to the methoxybenzyl group in the target compound .

Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Acceptors Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound ~402.45* ~3.3* 6 1 ~58.6*
N-(3-fluoro-4-methylphenyl) analog 422.41 3.5 7 1 65.7
N-(2,3-dihydrobenzodioxin-6-yl) analog 461.45 2.8 8 1 78.9
N-(3-ethylphenyl)-4-methoxyphenyl analog 402.45 3.31 6 1 58.6

*Estimated based on analogs.

  • Lipophilicity : The target compound’s logP (~3.3) aligns with analogs like ’s compound (logP = 3.31), suggesting moderate membrane permeability. The dihydrobenzodioxin derivative () has lower logP (2.8), favoring aqueous solubility .
  • Polar Surface Area : The benzo[1,3]dioxolyl analog () has the highest polar surface area (65.7 Ų), likely due to its oxygen-rich substituents .

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